Isoform Selectivity: ARL 17477 vs. Non-Selective L-NAME
ARL 17477 demonstrates high selectivity for nNOS over eNOS, a critical property for minimizing off-target cardiovascular effects. In a study with conscious pigs, L-NAME (20 mg/kg i.v.) significantly increased mean arterial blood pressure, whereas ARL 17477 (3 mg/kg i.v.) did not influence blood pressure, despite both compounds affecting gastric compliance [1]. This highlights the functional consequence of ARL 17477's nNOS selectivity.
| Evidence Dimension | Cardiovascular side effect (Mean Arterial Blood Pressure) |
|---|---|
| Target Compound Data | No significant influence on mean arterial blood pressure. |
| Comparator Or Baseline | L-NAME: Significantly increased mean arterial blood pressure (p < 0.05). |
| Quantified Difference | Qualitative difference in cardiovascular liability; L-NAME induces hypertension, ARL 17477 does not. |
| Conditions | Conscious pig model; ARL 17477 dosed at 3 mg/kg i.v., L-NAME at 20 mg/kg i.v. |
Why This Matters
For studies requiring nNOS inhibition without confounding changes in blood pressure (e.g., neuroprotection, behavior), ARL 17477 is the clearly preferable choice over non-selective agents like L-NAME.
- [1] Lefebvre, R. A., Dick, J. M., Guérin, S., & Malbert, C. H. (2005). Influence of the selective neuronal NO synthase inhibitor ARL 17477 on nitrergic neurotransmission in porcine stomach. European Journal of Pharmacology, 525(1-3), 143-149. View Source
